2'-Azido-2'-deoxycytidine 5'-diphosphate (2-Azido-CDP, CAS 51034-65-2) is a specialized, mechanism-based suicide inhibitor of ribonucleotide reductase (RNR), the metalloenzyme responsible for de novo synthesis of deoxyribonucleotides. Structurally analogous to the natural substrate cytidine diphosphate (CDP), 2-Azido-CDP undergoes radical-mediated activation within the RNR active site. This activation triggers the release of nitrogen gas, the irreversible destruction of the enzyme's essential tyrosyl radical, and the formation of a covalent crosslink to the active site (e.g., Cys-225) [1]. For procurement professionals and structural biologists, 2-Azido-CDP is an indispensable reagent for trapping transient enzyme states, offering essential utility in high-resolution cryo-electron microscopy (cryo-EM) and mechanistic studies of proton-coupled electron transfer (PCET) pathways [2].
Substituting 2-Azido-CDP with generic RNR inhibitors, such as hydroxyurea or unphosphorylated nucleoside analogs, fundamentally compromises structural and mechanistic assays. Reversible inhibitors like hydroxyurea merely scavenge the tyrosyl radical, leaving the active site empty and failing to stabilize the transient α2β2 holoenzyme complex required for high-resolution imaging [1]. Conversely, standard CDP is rapidly turned over, preventing the isolation of mid-turnover states. 2-Azido-CDP functions as a suicide substrate that covalently crosslinks to the catalytic subunit, physically locking the enzyme in an active conformation[2]. Furthermore, utilizing the unphosphorylated nucleoside (2'-azido-2'-deoxycytidine) in cell-free or purified enzyme assays results in zero inhibitory activity, as the rate-limiting kinase phosphorylation step is bypassed only by procuring the pre-synthesized diphosphate form [3].
2-Azido-CDP enables the stabilization of the highly transient wild-type α2β2 complex of class Ia RNR, allowing structural resolution at 2.6 Å. In contrast, unliganded or reversibly inhibited RNR typically fails to maintain the intact α2β2 complex during grid preparation due to its short-lived nature. 2-Azido-CDP achieves this by undergoing forward radical transfer, releasing N2, and forming a covalent adduct with Cys-225, locking the complex in a mid-turnover state [1].
| Evidence Dimension | Complex stabilization and structural resolution |
| Target Compound Data | 2.6 Å resolution of intact α2β2 complex via covalent Cys-225 adduct |
| Comparator Or Baseline | Reversible inhibitors / Unliganded enzyme (Subunit dissociation, low resolution) |
| Quantified Difference | Enables near-atomic (2.6 Å) visualization of the PCET pathway |
| Conditions | Cryo-EM of wild-type E. coli class Ia RNR |
Procuring 2-Azido-CDP is essential for structural biologists who need to trap and resolve transient multi-subunit metalloenzyme complexes.
In permeabilized cell assays and purified enzyme systems, the diphosphate form (2-Azido-CDP) acts as a potent and immediate inhibitor of ribonucleotide reductase. The nucleoside precursor (2'-azido-2'-deoxycytidine) shows no inhibitory activity in these cell-free environments because it requires a rate-limiting phosphorylation step by deoxycytidine kinase, which is often absent or inactive in purified setups [1].
| Evidence Dimension | In vitro RNR inhibitory activity |
| Target Compound Data | Potent and immediate inhibition (active species) |
| Comparator Or Baseline | 2'-azido-2'-deoxycytidine nucleoside (Inactive in cell-free/permeabilized assays) |
| Quantified Difference | Absolute requirement of the diphosphate form for kinase-independent in vitro inhibition |
| Conditions | Permeabilized CHO and 3T6 cell assays / Purified RNR assays |
Buyers must procure the pre-phosphorylated diphosphate form for any cell-free enzymatic assay, as the nucleoside precursor will yield false-negative results.
2-Azido-CDP acts as a suicide substrate that causes a 1:1 stoichiometric destruction of the RNR tyrosyl radical, concomitant with the appearance of a transient nucleotide-based radical observable by EPR spectroscopy. Unlike hydroxyurea, which requires high concentrations (up to 450 mM) and acts via a reversible pseudo-first-order scavenging mechanism, 2-Azido-CDP irreversibly inactivates the enzyme at equimolar concentrations relative to the active site [1].
| Evidence Dimension | Mechanism of radical destruction |
| Target Compound Data | Irreversible, stoichiometric suicide inactivation (1:1 ratio) |
| Comparator Or Baseline | Hydroxyurea (Reversible, requires massive molar excess) |
| Quantified Difference | Orders of magnitude higher efficiency and irreversible covalent trapping |
| Conditions | EPR spectroscopy of E. coli and mouse RNR |
Provides a precise, irreversible 'off-switch' for RNR activity in complex biochemical assays, avoiding the off-target effects of high-dose reversible scavengers.
Directly leveraging its ability to form a covalent adduct and prevent subunit dissociation, 2-Azido-CDP is a primary reagent for trapping class Ia RNRs in mid-turnover states. This allows researchers to achieve near-atomic resolution (e.g., 2.6 Å) of transient protein-protein interfaces and proton-coupled electron transfer (PCET) pathways[1].
Because it does not require kinase-mediated phosphorylation, 2-Azido-CDP is the ideal choice for in vitro assays utilizing purified RNR or permeabilized cell extracts. It allows precise EPR spectroscopic tracking of radical migration from the tyrosyl residue to the nucleotide sugar moiety[2].
In the development of novel anticancer and antiviral therapeutics targeting nucleotide metabolism, 2-Azido-CDP serves as a mechanism-based baseline. Its irreversible, stoichiometric inactivation profile provides a definitive benchmark against which new reversible or allosteric RNR inhibitors are evaluated [3].